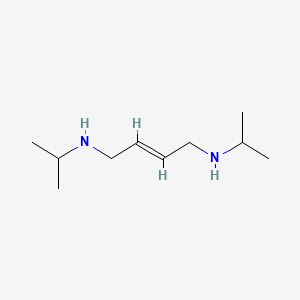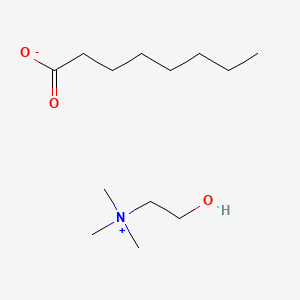
Choline octanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Choline octanoate, also known as choline caprylate, is a compound formed by the combination of choline and octanoic acid. It is a type of ionic liquid and deep eutectic solvent, which are known for their unique properties such as low toxicity, biodegradability, and the ability to dissolve a wide range of substances.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Choline octanoate can be synthesized through a simple acid-base reaction between choline hydroxide and octanoic acid. The reaction typically occurs at room temperature and involves mixing equimolar amounts of the two reactants. The resulting product is a clear, viscous liquid that can be purified through techniques such as distillation or recrystallization .
Industrial Production Methods: On an industrial scale, this compound can be produced using similar methods but with larger reactors and more controlled conditions to ensure high purity and yield. The process may involve continuous mixing and monitoring of the reaction parameters to optimize the production efficiency .
Analyse Des Réactions Chimiques
Types of Reactions: Choline octanoate undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding carboxylic acids and other oxidation products.
Reduction: It can be reduced to form alcohols and other reduced compounds.
Substitution: this compound can participate in substitution reactions, where the octanoate group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution product.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields carboxylic acids, while reduction produces alcohols .
Applications De Recherche Scientifique
Choline octanoate has a wide range of scientific research applications, including:
Chemistry: It is used as a solvent and reagent in various chemical reactions due to its unique properties.
Mécanisme D'action
The mechanism of action of choline octanoate involves its interaction with biological membranes and its ability to enhance the permeability of these membranes. This property makes it useful for drug delivery applications, as it can facilitate the transport of drugs across biological barriers. The molecular targets and pathways involved include the disruption of lipid bilayers and the formation of transient pores that allow for the passage of molecules .
Comparaison Avec Des Composés Similaires
Choline octanoate can be compared with other similar compounds such as choline geranate and choline laurate. These compounds share similar properties but differ in their specific applications and effectiveness. For example:
Choline Geranate: Known for its potent antiseptic properties and use in drug delivery systems.
Choline Laurate: Used in the formulation of personal care products and as a surfactant.
This compound is unique in its balance of properties, making it suitable for a wide range of applications while maintaining low toxicity and high biodegradability .
Propriétés
Numéro CAS |
71501-52-5 |
|---|---|
Formule moléculaire |
C13H29NO3 |
Poids moléculaire |
247.37 g/mol |
Nom IUPAC |
2-hydroxyethyl(trimethyl)azanium;octanoate |
InChI |
InChI=1S/C8H16O2.C5H14NO/c1-2-3-4-5-6-7-8(9)10;1-6(2,3)4-5-7/h2-7H2,1H3,(H,9,10);7H,4-5H2,1-3H3/q;+1/p-1 |
Clé InChI |
CISGOUDPMXUJNS-UHFFFAOYSA-M |
SMILES canonique |
CCCCCCCC(=O)[O-].C[N+](C)(C)CCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[4-(Triphenylethenyl)phenoxy]ethan-1-ol](/img/structure/B12640662.png)

![Imidodicarbonic acid, 2-[5-bromo-3-[3-[4-[[[(1,1-dimethylethoxy)carbonyl]methylamino]methyl]phenyl]-5-isoxazolyl]-2-pyrazinyl]-, 1,3-bis(1,1-dimethylethyl) ester](/img/structure/B12640673.png)
![6-[2-(4-Chlorophenyl)ethenyl]-3-methylisoxazolo[5,4-b]pyridine-4-carboxylic acid](/img/structure/B12640674.png)
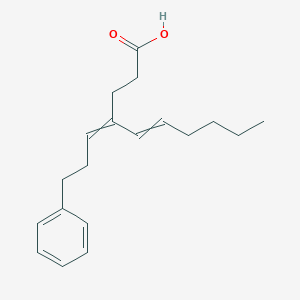
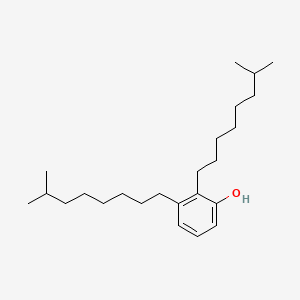
![2-(4-Bromophenyl)-8-trifluoromethylimidazo[1,2-a]pyridineamine](/img/structure/B12640688.png)
![Benzoic acid, 4-(5-chloro-3-cyano-1H-pyrrolo[2,3-b]pyridin-1-yl)-](/img/structure/B12640689.png)
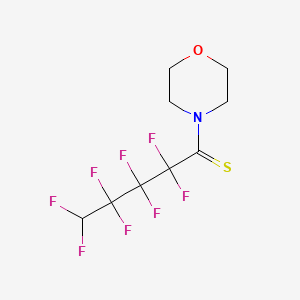
![(Benzene-1,3,5-triyl)tris[(4-hydroxyphenyl)methanone]--water (2/1)](/img/structure/B12640699.png)
![N-[3-(1,3-Benzothiazol-2-yl)phenyl]-4,6-dimethylpyrimidin-2-amine](/img/structure/B12640702.png)
![(2S)-2-[4-(Benzyloxy)phenyl]-4-methylmorpholine](/img/structure/B12640713.png)
